molecular formula C39H35NO5S B3220580 (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine CAS No. 1198791-74-0

(R)-L-N-Fmoc-s-mmt-alpha-methylcysteine

Cat. No.: B3220580
CAS No.: 1198791-74-0
M. Wt: 629.8 g/mol
InChI Key: FTIUQZHUKYUVEE-LHEWISCISA-N
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Description

Contextual Significance of Modified Amino Acids in Peptide Science

Naturally occurring peptides often suffer from limitations as therapeutic candidates, including poor metabolic stability due to degradation by proteases and a lack of defined structure in solution, which can lead to reduced receptor affinity and selectivity. To overcome these drawbacks, medicinal chemists frequently incorporate modified amino acids into peptide sequences. These modifications can range from simple N- or C-terminal capping to the incorporation of non-proteinogenic amino acids with altered side chains or backbones. The goal of these modifications is to create peptidomimetics with improved drug-like properties, such as enhanced stability, better bioavailability, and higher potency. mdpi.comresearchgate.net

Rationale for Alpha-Methylation in Amino Acid Building Blocks

The introduction of a methyl group at the alpha-carbon of an amino acid, as is the case with alpha-methylcysteine, has profound effects on the resulting peptide's properties. This single modification imparts significant conformational constraints on the peptide backbone, restricting the accessible dihedral angles (phi and psi). This restriction can favor the adoption of specific secondary structures, such as helices or turns, which can be crucial for biological activity. acs.org Furthermore, the steric hindrance provided by the alpha-methyl group offers increased resistance to enzymatic degradation by proteases, thereby enhancing the peptide's in vivo half-life. nih.gov This increased stability is a highly desirable attribute in the development of peptide-based therapeutics.

Role of Orthogonal Protecting Groups (Fmoc, S-Mmt) in Complex Peptide Synthesis

The synthesis of complex peptides, especially those containing multiple reactive side chains or requiring cyclization, relies heavily on the use of an orthogonal protecting group strategy. peptide.com This strategy employs protecting groups that can be removed under different chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others.

(R)-L-N-Fmoc-S-Mmt-alpha-methylcysteine is a prime example of a building block designed for such a strategy. The Fmoc (9-fluorenylmethyloxycarbonyl) group, protecting the alpha-amino group, is base-labile and is typically removed at each step of peptide elongation using a solution of piperidine (B6355638) in an organic solvent. altabioscience.comnih.gov In contrast, the Mmt (4-methoxytrityl) group, protecting the cysteine's thiol side chain, is exceptionally sensitive to acid. It can be selectively removed using very dilute solutions of trifluoroacetic acid (TFA) (e.g., 0.5-1% in dichloromethane), conditions under which other acid-labile side-chain protecting groups (like tert-butyl) remain intact. nbinno.comnih.gov This orthogonality is critical for applications such as on-resin disulfide bond formation, where the selective deprotection of cysteine side chains is required to form a cyclic structure while the peptide is still attached to the solid support.

Protecting GroupAbbreviationProtected Functional GroupCleavage Condition
9-fluorenylmethyloxycarbonylFmocα-AminoBase (e.g., 20% Piperidine in DMF)
4-methoxytritylMmtThiol (Cysteine side chain)Mild Acid (e.g., 0.5-1% TFA in DCM)

Overview of Research Trajectories for this compound

While specific published research exclusively utilizing this compound is not abundant, the well-established roles of its constituent modifications point to clear research applications. The primary research trajectory for this compound is in the synthesis of conformationally constrained, cyclic peptides with potential therapeutic or research applications.

Detailed Research Findings and Applications:

Synthesis of Bioactive Cyclic Peptides: The combination of alpha-methylation and the Fmoc/Mmt orthogonal protection scheme makes this building block ideal for synthesizing cyclic peptidomimetics. scispace.com By incorporating (R)-alpha-methylcysteine, researchers can introduce a rigid turn or helical structure, which can mimic the bioactive conformation of a natural peptide ligand. The Mmt group allows for selective on-resin deprotection of the thiol group, facilitating intramolecular disulfide bond formation to create a cyclic structure. Such constrained peptides often exhibit enhanced biological activity and stability. acs.org

Development of Protease-Resistant Peptides: The alpha-methyl group provides inherent resistance to proteolytic cleavage. Therefore, peptides incorporating this modified amino acid are expected to have a longer duration of action in biological systems. Research in this area would focus on replacing a native cysteine residue in a known bioactive peptide with (R)-alpha-methylcysteine to improve its pharmacokinetic profile.

Probing Structure-Activity Relationships: By systematically replacing cysteine residues with their alpha-methylated counterparts, researchers can investigate the conformational requirements for a peptide's biological activity. The rigidifying effect of the alpha-methyl group can help to elucidate the optimal backbone geometry for receptor binding or enzymatic inhibition.

Research AreaKey Feature UtilizedAnticipated Outcome
Bioactive Cyclic Peptide Synthesisα-methylation (conformational constraint) + Orthogonal Mmt protectionPeptides with enhanced receptor affinity and specificity due to pre-organized structure.
Development of Protease-Resistant Analogsα-methylation (steric hindrance)Peptide therapeutics with improved in vivo stability and longer half-life.
Structure-Activity Relationship (SAR) Studiesα-methylation (conformational rigidity)Better understanding of the bioactive conformation of peptides.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanyl-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H35NO5S/c1-38(36(41)42,40-37(43)45-25-35-33-19-11-9-17-31(33)32-18-10-12-20-34(32)35)26-46-39(27-13-5-3-6-14-27,28-15-7-4-8-16-28)29-21-23-30(44-2)24-22-29/h3-24,35H,25-26H2,1-2H3,(H,40,43)(H,41,42)/t38-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIUQZHUKYUVEE-LHEWISCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=C(C=C3)OC)(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H35NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901119970
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine
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URL https://comptox.epa.gov/dashboard/DTXSID901119970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1198791-74-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198791-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-S-[(4-methoxyphenyl)diphenylmethyl]-2-methyl-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901119970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for R L N Fmoc S Mmt Alpha Methylcysteine

Stereoselective Synthesis of Alpha-Methylcysteine Precursors

The central challenge in synthesizing the precursor is the creation of the chiral quaternary α-carbon with the desired (R)-configuration. Chemists have developed several elegant strategies to achieve this, broadly categorized into enzymatic, asymmetric, and alkylation-based methods.

Enzymatic methods offer a powerful way to induce chirality with high selectivity. A prominent strategy involves the desymmetrization of a prochiral substrate using hydrolytic enzymes. nih.govresearchgate.net In this approach, an achiral dialkyl-2-methyl-2-(protected-sulfanylmethyl)malonate is subjected to selective hydrolysis by an enzyme such as pig liver esterase (PLE). nih.govresearchgate.net The enzyme specifically hydrolyzes one of the two ester groups, resulting in a chiral monoacid with high enantiomeric excess. researchgate.net This chiral intermediate can then be converted into the desired α-methylcysteine derivative through a Curtius rearrangement, which transforms the carboxylic acid into an amine group with retention of configuration. nih.govresearchgate.net

Broader enzymatic strategies in plant extracts utilize cysteine synthases for the creation of cysteine and its analogs from precursors like O-acetyl-l-serine (OAS). capes.gov.brnih.gov While these enzymes are multifunctional, the desymmetrization of malonate esters is a more specifically documented route for producing the α-methylated backbone. nih.govresearchgate.netcapes.gov.brnih.gov

Table 1: Enzymatic Desymmetrization for Chiral Precursor Synthesis

Feature Description Reference
Enzyme Pig Liver Esterase (PLE) nih.govresearchgate.net
Substrate Achiral dialkyl-2-methyl-2-(protected-sulfanylmethyl)malonate nih.govresearchgate.net
Reaction Selective hydrolysis of one ester group to form a chiral carboxylic acid nih.govresearchgate.net
Subsequent Step Curtius rearrangement to form the amine group nih.govresearchgate.net
Advantage High enantioselectivity, mild reaction conditions researchgate.net

Non-enzymatic asymmetric synthesis provides several alternative pathways to the chiral α-methylcysteine core. These methods rely on chiral auxiliaries, catalysts, or starting materials to control the stereochemical outcome.

One established method involves the use of chiral aziridines. acs.org A suitably substituted chiral aziridine (B145994) can undergo regioselective ring-opening at the C-3 carbon by a sulfur nucleophile, such as 4-methoxy-α-toluenethiol, in the presence of a Lewis acid, to establish the α-methylcysteine structure. acs.orgacs.org

Another versatile approach utilizes α-methyl-serine-β-lactones as key intermediates. acs.org These strained four-membered rings can be efficiently opened by a variety of sulfur nucleophiles, providing a general route to different S-protected α-methylcysteine derivatives. acs.org The synthesis often begins with an asymmetric dihydroxylation of a dehydroalanine (B155165) derivative to create the chiral α-methylserine precursor. acs.org

More contemporary methods in asymmetric synthesis are also applicable. These include nickel-catalyzed enantioconvergent cross-couplings, which can form α-amino acids from racemic alkyl electrophiles and alkylzinc reagents with high enantioselectivity. nih.gov Additionally, photoredox-mediated strategies have emerged for the asymmetric synthesis of unnatural α-amino acids, demonstrating the cutting edge of synthetic methodology. rsc.org

Table 2: Comparison of Asymmetric Synthesis Routes

Method Key Intermediate/Precursor Key Reagents/Catalyst Advantage Reference
Chiral Aziridine Ring-Opening Chiral aziridine Sulfur nucleophile, Lewis acid Direct formation of C-S bond with stereocontrol acs.orgacs.org
Serine-β-Lactone Chemistry Boc-α-Me-serine-β-lactone Sulfur nucleophile, base (e.g., Cs₂CO₃) Versatile, compatible with various nucleophiles acs.org
Nickel-Catalyzed Cross-Coupling Racemic alkyl halide Chiral nickel catalyst, alkylzinc reagent Enantioconvergent, broad functional group tolerance nih.gov
Photoredox Catalysis Aliphatic alcohol (as oxalate (B1200264) ester) Chiral N-sulfinyl imine, photoredox catalyst Atom-economical, uses readily available starting materials rsc.org

The introduction of the key methyl group at the α-carbon is a defining step of the synthesis. This should not be confused with S-alkylation, which modifies the thiol side chain. researchgate.netrsc.org Alpha-methylation creates the quaternary stereocenter.

A common and effective strategy starts with a malonic ester, such as dimethylmalonate. nih.govresearchgate.net The process involves a sequential dialkylation. First, the malonate is monomethylated. Subsequently, a second alkylation is performed using a sulfur-containing electrophile, such as tert-butylchloromethylsulfide, to introduce the protected cysteine side chain. researchgate.net This results in the achiral diester that serves as the substrate for the enzymatic desymmetrization described previously. researchgate.net Another approach involves the direct alkylation of protected glycine (B1666218) derivatives, which is a foundational method in amino acid synthesis. nih.gov These methods build the carbon skeleton before chirality is introduced or as part of a chiral transformation.

Installation of N-alpha-Fmoc Protection

Once the chiral α-methylcysteine precursor with a protected sulfur group (e.g., S-Mmt) is obtained, the final step is the protection of the α-amino group with the fluorenylmethoxycarbonyl (Fmoc) group. This group is crucial for modern solid-phase peptide synthesis (SPPS) due to its stability and selective cleavage under mild basic conditions. altabioscience.comnih.gov

The introduction of the Fmoc group is a well-established procedure in organic chemistry. organic-chemistry.org The free amino group of the α-methylcysteine derivative is typically reacted with an Fmoc-donating reagent in the presence of a mild base. Common reagents for this transformation include 9-fluorenylmethyl-chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

The reaction is often carried out in a biphasic system, such as dioxane and an aqueous sodium bicarbonate solution. Fmoc-OSu is frequently preferred over Fmoc-Cl as it tends to result in cleaner reactions with fewer side products, such as the formation of Fmoc-protected dipeptides. nih.gov High purity of the final Fmoc-amino acid is critical to avoid the incorporation of deletion or modified sequences during automated peptide synthesis. nih.gov

Table 3: Common Reagents for N-α-Fmoc Protection

Reagent Abbreviation Typical Conditions Notes Reference
9-Fluorenylmethyl chloroformate Fmoc-Cl Aq. NaHCO₃ or Na₂CO₃, Dioxane Highly reactive, potential for side reactions
N-(9-Fluorenylmethoxycarbonyloxy)succinimide Fmoc-OSu Aq. NaHCO₃, Dioxane or Acetonitrile Milder, easier to control, fewer side reactions
N-(9-Fluorenylmethoxycarbonyl)oxy-benzotriazole Fmoc-OBt Triethylamine (TEA) Used for protecting amino acids with good yields organic-chemistry.org

The presence of the α-methyl group introduces significant steric hindrance around the amino and carboxyl groups. This steric bulk has important implications for the reactivity of the resulting Fmoc-protected monomer. While the Fmoc protection step itself is generally achievable, the primary compatibility issue arises during the subsequent use of the building block in peptide synthesis. nih.gov

The coupling of an α-methylated amino acid onto a growing peptide chain is often slower and less efficient than with a standard, non-methylated amino acid. nih.gov This steric hindrance may necessitate modified or more forceful coupling protocols, such as longer reaction times, double coupling cycles, or the use of potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to achieve a satisfactory yield. nih.gov

S-Mmt Side-Chain Protection of Cysteine Thiol

The protection of the nucleophilic thiol group of cysteine is a critical step in peptide synthesis to prevent undesirable side reactions such as oxidation and alkylation. The 4-methoxytrityl (Mmt) group is a highly acid-labile protecting group, making it particularly suitable for strategies requiring selective deprotection under mild acidic conditions while other acid-labile groups, like tert-butyl (tBu) or trityl (Trt), remain intact. nih.govcblpatras.grresearchgate.net

Chemical Strategies for S-Mmt Installation

The installation of the Mmt group onto the thiol side chain of cysteine or its derivatives is typically achieved through the reaction with 4-methoxytrityl chloride (Mmt-Cl). This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

A common strategy involves the reaction of cysteine hydrochloride hydrate (B1144303) with Mmt-Cl. cblpatras.gr The selection of the solvent and base is crucial for optimizing the reaction yield and minimizing side products. Dichloromethane (B109758) (DCM) is a frequently used solvent for this transformation.

Table 1: Reagents for S-Mmt Installation

ReagentPurposeReference
(R)-alpha-methylcysteineStarting materialN/A
4-methoxytrityl chloride (Mmt-Cl)Mmt group source cblpatras.gr
Base (e.g., triethylamine, DIEA)Acid scavengerN/A
Dichloromethane (DCM)Solvent cblpatras.gr

Comprehensive Multistep Synthesis of (R)-L-N-Fmoc-S-Mmt-alpha-methylcysteine

The synthesis of the title compound is a sequential process that begins with the stereoselective synthesis of the core amino acid, followed by the protection of the thiol and amino functionalities.

Step-by-Step Reaction Sequences and Optimizations

A plausible synthetic route for this compound can be constructed based on established methodologies for the synthesis of similar compounds.

Step 1: Enantioselective Synthesis of (R)-alpha-methylcysteine

An effective method for the enantioselective synthesis of α-methyl-d-cysteine (the D-enantiomer of the desired (R)-cysteine) involves the ring-opening of a chiral β-lactone derived from α-methyl-d-serine. acs.orgnih.gov This approach has been shown to proceed with high yields and enantioselectivity. The synthesis starts from methacrylic acid, which is converted to a Weinreb amide. Subsequent Sharpless asymmetric dihydroxylation, followed by a series of transformations including cyclization and azide (B81097) opening, leads to the desired α-methyl-d-cysteine. acs.org For the synthesis of the (R)-enantiomer, the corresponding L-serine-derived β-lactone would be utilized.

Step 2: S-Mmt Protection

The synthesized (R)-alpha-methylcysteine is then subjected to S-protection using 4-methoxytrityl chloride (Mmt-Cl) as previously described in section 2.3.1. Optimization of this step would involve adjusting the base and reaction time to maximize the yield of S-Mmt-alpha-methylcysteine.

Step 3: N-Fmoc Protection

The final step is the protection of the α-amino group with the 9-fluorenylmethoxycarbonyl (Fmoc) group. This is typically achieved by reacting the S-Mmt-alpha-methylcysteine with N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base like sodium bicarbonate in a mixed solvent system such as water and dioxane. nih.gov The reaction conditions are generally mild to avoid racemization and premature deprotection of the acid-labile S-Mmt group.

Table 2: Proposed Multi-step Synthesis Overview

StepReactionKey ReagentsExpected Outcome
1Enantioselective synthesisL-serine derivative, thiols(R)-alpha-methylcysteine
2S-Mmt protection(R)-alpha-methylcysteine, Mmt-Cl(R)-S-Mmt-alpha-methylcysteine
3N-Fmoc protection(R)-S-Mmt-alpha-methylcysteine, Fmoc-OSuThis compound

Comparison of Synthetic Efficiency Across Different Routes

The β-lactone ring-opening strategy for the synthesis of the α-methylcysteine core is advantageous due to its high stereocontrol. acs.org Alternative routes for the synthesis of α-methyl amino acids include the Strecker synthesis and the alkylation of chiral enolates. However, these methods may require more stringent conditions or lead to lower enantiomeric excess.

Iii. Protecting Group Chemistry and Orthogonality in Peptide Synthesis Utilizing R L N Fmoc S Mmt Alpha Methylcysteine

N-alpha-Fmoc Deprotection Kinetics and Conditions

The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of the most common strategy for modern SPPS, primarily used to protect the α-amino group of amino acids. iris-biotech.denih.gov Its removal, or deprotection, is a critical step that is repeated after each amino acid coupling in the growing peptide chain.

The cleavage of the Fmoc group is typically accomplished by treatment with a secondary amine base, most commonly a 20-30% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). rsc.orgnih.gov The reaction proceeds via a β-elimination mechanism. researchgate.net The base abstracts the acidic proton from the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine as a carbamic acid, which quickly decarboxylates. researchgate.netnih.gov The highly reactive DBF is subsequently scavenged by the excess amine to form a stable adduct. researchgate.net

The kinetics of Fmoc deprotection are generally rapid, often completing within minutes. nih.govresearchgate.net However, the efficiency can be influenced by several factors, including the specific amino acid residue, the surrounding peptide sequence, and steric hindrance. nih.gov While specific kinetic data for α-methylcysteine is not extensively detailed, the presence of the α-methyl group introduces steric bulk near the reaction center, which could potentially modulate the rate of deprotection compared to its non-methylated counterpart. The deprotection step is crucial; incomplete removal results in deletion sequences, while prolonged exposure to basic conditions can lead to side reactions. nih.gov

Table 1: Standard N-α-Fmoc Deprotection Conditions

ReagentConcentrationSolventTypical Reaction Time
Piperidine20-30% (v/v)DMF5-20 minutes
Piperazine (PZ)20% (v/v)DMFComparable to Piperidine
4-Methylpiperidine (4MP)20% (v/v)DMFComparable to Piperidine

S-Mmt Thiol Protecting Group Stability and Selective Cleavage

The protection of the nucleophilic thiol side chain of cysteine is mandatory in peptide synthesis to prevent unwanted side reactions like oxidation or alkylation. nih.gov The 4-methoxytrityl (Mmt) group is a highly acid-sensitive protecting group chosen for its unique cleavage properties that enable sophisticated synthetic strategies. peptide.com

The S-Mmt group is characterized by its extreme lability to acid. peptide.com It can be quantitatively and selectively removed by treatment with very low concentrations of trifluoroacetic acid (TFA), typically 0.5-2% TFA in dichloromethane (B109758) (DCM), often in the presence of a cation scavenger like triisopropylsilane (B1312306) (TIS). peptide.comresearchgate.netsigmaaldrich.compeptide.com This high degree of acid sensitivity is due to the stabilizing effect of the electron-donating methoxy (B1213986) group on the trityl carbocation that is formed upon cleavage. nih.gov This allows the S-Mmt group to be removed under conditions that leave many other acid-labile protecting groups, such as the tert-butyl (tBu) group, completely intact. researchgate.netpeptide.com

The key advantage of the S-Mmt group lies in its orthogonality with other protecting groups used in peptide synthesis. rsc.org It can be selectively cleaved in the presence of several other cysteine protecting groups, which is fundamental for the regioselective formation of multiple disulfide bonds. researchgate.net

Orthogonality with S-Acm: The acetamidomethyl (Acm) group is stable to the dilute TFA conditions used to cleave S-Mmt. Acm removal requires treatment with reagents like iodine or heavy metal salts (e.g., silver acetate, mercury(II) acetate), providing a distinct and orthogonal deprotection scheme. nih.govacs.org

Orthogonality with S-Trt: The trityl (Trt) group is also acid-labile, but it is significantly more stable than Mmt. peptide.com While Trt is typically removed during the final cleavage with high concentrations of TFA (e.g., 95%), the S-Mmt group can be removed with dilute acid (1-2% TFA) while the S-Trt group remains on the cysteine side chain. researchgate.netpeptide.com This allows for the selective deprotection of a Mmt-protected cysteine in the presence of a Trt-protected one, although some studies note the safety window can be narrow, requiring careful optimization. nih.gov

The selective deprotection of the S-Mmt group is a powerful tool for directing disulfide bond formation. rsc.orgresearchgate.netnih.gov In a peptide containing multiple cysteine residues protected by different orthogonal groups (e.g., Cys(Mmt), Cys(Acm), Cys(Trt)), the S-Mmt group can be removed on the solid support by washing with a dilute TFA solution. peptide.com This exposes a single free thiol group, which can then be oxidized under controlled conditions (e.g., air oxidation, iodine, thallium(III) trifluoroacetate) to form a specific disulfide bridge with another deprotected cysteine. nih.govnih.gov This on-resin, regioselective strategy is invaluable for synthesizing complex, multi-cyclic peptides where the precise connectivity of disulfide bridges is critical for biological function. umn.edu

Table 2: Orthogonality of Common Cysteine Thiol Protecting Groups

Protecting GroupAbbreviationTypical Cleavage ConditionsOrthogonal To
4-MethoxytritylMmt0.5-2% TFA in DCMFmoc, Acm, Trt (with care), tBu
TritylTrt>50-95% TFA; mild acid (1% TFA) can cause slow cleavageFmoc, Acm
AcetamidomethylAcmIodine, Silver Acetate, Mercury (II) AcetateFmoc, Mmt, Trt, tBu
tert-ButyltBuHigh concentration TFA (e.g., 95%), HFFmoc, Mmt, Acm

Implications of Orthogonal Protecting Groups for Complex Peptide Architecture

The use of an orthogonal protecting group strategy, exemplified by the combination of Fmoc, Mmt, and other groups like Acm or Trt, is what makes the synthesis of complex peptide architectures feasible. jocpr.comnih.gov By employing building blocks like (R)-L-N-Fmoc-S-Mmt-alpha-methylcysteine, chemists can orchestrate a sequence of highly specific chemical transformations.

This level of control allows for:

Regioselective Multiple Disulfide Bridges: As discussed, peptides with two, three, or even more disulfide bonds can be synthesized with defined connectivity. rsc.org This is crucial for correctly mimicking the structure of natural proteins and toxins.

Site-Specific Conjugation: A cysteine thiol can be selectively deprotected on-resin and used as a chemical handle to attach other molecules, such as fluorescent labels, polyethylene (B3416737) glycol (PEG) chains, or cytotoxic drugs for antibody-drug conjugates. sigmaaldrich.com

Synthesis of Branched and Cyclic Peptides: Orthogonal strategies enable the deprotection of a side-chain amino or carboxyl group to allow for the synthesis of a peptide chain branching off the main backbone, or for side-chain-to-side-chain cyclization to create constrained analogues. sigmaaldrich.com

Ultimately, the ability to selectively address different functional groups within a large molecule provides the synthetic precision required to build complex, multifunctional peptides that would be impossible to create otherwise. nih.gov

Compatibility of this compound with Solid-Phase Peptide Synthesis (SPPS) Methodologies

The chemical properties of this compound are designed for robust compatibility with the standard Fmoc-based SPPS workflow. nih.gov

N-α-Fmoc Group: The Fmoc group serves as the temporary protecting group for the α-amine. It is stable during the coupling reaction but is cleanly removed at the beginning of each cycle with a piperidine solution, which is the defining step of Fmoc-SPPS. iris-biotech.denih.gov

S-Mmt Group: The S-Mmt protecting group is completely stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF), a critical requirement for any side-chain protecting group in this strategy. rsc.org It is also stable during the neutral or slightly basic conditions of peptide bond formation. nih.gov

Final Cleavage: If the S-Mmt group is not selectively removed on-resin for a specific purpose, it is labile enough to be cleaved during the final step of SPPS. This step typically involves treating the peptide-resin with a cocktail of high-concentration TFA (e.g., 95%) to simultaneously cleave the peptide from the solid support and remove other acid-labile side-chain protecting groups like tBu. iris-biotech.de

Alpha-Methyl Group: The presence of the α-methyl group can introduce steric hindrance, which may slow down the kinetics of the coupling step. nih.gov This can sometimes necessitate the use of more potent coupling reagents or extended reaction times to ensure complete acylation and prevent the formation of deletion peptides.

Iv. Stereochemical Investigations of R L N Fmoc S Mmt Alpha Methylcysteine

Absolute Stereochemistry Determination of the Alpha-Carbon

Confirming the absolute (R)-configuration at the alpha-carbon of the cysteine derivative is a critical step following its synthesis. This is typically accomplished through a combination of spectroscopic analysis and definitive crystallographic techniques.

The Mosher method is a powerful NMR spectroscopic technique used to deduce the absolute configuration of chiral centers, including the sterically hindered alpha-carbon of alpha-methylated amino acids. usm.edunih.gov The method is applied after the removal of the N-Fmoc protecting group to liberate the primary amine. This amine is then reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric amides. springernature.com

The underlying principle is that the protons in the two resulting diastereomers experience different magnetic environments due to the anisotropic effect of the phenyl group in the MTPA moiety. springernature.com By comparing the ¹H NMR spectra of the two diastereomers, a differential analysis (Δδ = δS - δR) of the chemical shifts of protons near the chiral center allows for the assignment of the absolute configuration. nih.govspringernature.com This method has been successfully used to determine the (R)-configuration of the structurally similar α-methylselenocysteine. usm.edu

A supramolecular extension of this principle has also been developed, where a chiral solvating agent, such as a bis-thiourea derivative, forms non-covalent diastereomeric complexes with the amino acid derivative, allowing for configurational analysis without covalent modification. mdpi.comdntb.gov.ua

While spectroscopic methods like the Mosher method provide strong evidence for stereochemical assignment, single-crystal X-ray crystallography offers unambiguous and definitive confirmation. usm.edu This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, providing irrefutable proof of the absolute configuration of the chiral center.

For complex molecules like (R)-L-N-Fmoc-S-Mmt-alpha-methylcysteine, obtaining suitable crystals for X-ray diffraction can be challenging. However, the successful use of X-ray crystallography to confirm the (R)-configuration of analogous α-methyl amino acids underscores its importance as the gold standard for stereochemical validation. usm.edunih.gov

Impact of (R)-Configuration on Subsequent Peptide Elongation

The presence of the methyl group at the alpha-carbon in the (R)-configuration has a profound impact on the process of peptide elongation. This substitution introduces significant steric hindrance, which affects coupling efficiency and peptide conformation.

Incorporating α,α-disubstituted amino acids into peptide chains is notoriously difficult due to steric hindrance, which slows down coupling kinetics. bachem.com To overcome this, highly efficient coupling reagents are required to facilitate peptide bond formation. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TOTT (S-(1-Oxido-2-pyridinyl)-1,1,3,3-tetramethylthiouronium tetrafluoroborate) are often employed, as they have demonstrated good results in couplings involving sterically hindered amino acids. bachem.com

Despite the synthetic challenges, the incorporation of α-methylated amino acids is highly desirable. This modification restricts the conformational flexibility of the peptide backbone, promoting the formation of stable helical structures. nih.gov This conformational constraint can enhance the biological activity and stability of the resulting peptide. biosynth.comresearchgate.net

Enantiomeric Purity Assessment

Ensuring high enantiomeric purity is crucial for the synthesis of well-defined peptides. The presence of the undesired (S)-enantiomer can lead to the formation of diastereomeric peptides, which are often difficult to separate and can have different biological properties. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the enantiomeric purity of N-Fmoc protected amino acids. researchgate.netphenomenex.com

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are frequently used for this purpose. researchgate.netrsc.org The N-Fmoc protected amino acid sample is dissolved in a suitable solvent and injected into the HPLC system, and the enantiomers are separated and quantified by a UV detector. rsc.org Baseline resolution of the enantiomers can typically be achieved, allowing for the precise determination of enantiomeric excess (ee). phenomenex.com

Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity Analysis of N-Fmoc-α-Amino Acids
ParameterConditionReference
Column (CSP) Chiralpak-IA (Amylose derivative) rsc.org
Mobile Phase 10% Isopropyl Alcohol / 90% Hexane with 0.1% Trifluoroacetic Acid (TFA) rsc.org
Flow Rate 1.0 mL/min rsc.org
Detection UV at 254 nm rsc.org
Expected Purity ≥ 99.8% enantiomeric purity

Retention of Stereochemical Integrity During Chemical Transformations

A significant advantage of α-methylated amino acids is their enhanced stability against racemization during chemical transformations, particularly peptide coupling. biosynth.com Racemization is a major side reaction in peptide synthesis, where the stereocenter of an amino acid can epimerize under the basic conditions often used for coupling. highfine.comnih.gov This is especially problematic for cysteine residues. peptide.com

The mechanism of racemization typically involves the abstraction of the proton at the alpha-carbon by a base, leading to the formation of a planar enolate or an oxazolinone intermediate, both of which are achiral. bachem.comhighfine.com In this compound, the substitution of the alpha-proton with a methyl group physically blocks this deprotonation pathway. biosynth.com This structural feature ensures that the (R)-configuration is retained with high fidelity throughout the steps of solid-phase peptide synthesis, contributing to the chemical and stereochemical purity of the final peptide product.

V. Conformational Analysis and Structural Impact of Alpha Methylation in Peptides Incorporating Alpha Methylcysteine

Influence of Alpha-Methylation on Peptide Backbone Conformation

Alpha-methylation introduces steric hindrance that significantly restricts the available conformational space of the peptide backbone, steering it towards specific, well-defined secondary structures. nih.govrsc.org This modification is a widely used strategy to stabilize desired conformations, such as helices, and to reduce the inherent flexibility of linear peptides. researchgate.netnih.gov

The introduction of an alpha-methyl group sterically limits the permissible values of the Ramachandran phi (φ) and psi (ψ) dihedral angles, thereby promoting the formation of helical structures. rsc.orgnih.gov Peptides rich in alpha-methylated amino acids, like the extensively studied alpha-aminoisobutyric acid (Aib), show a strong preference for adopting helical conformations. nih.gov This steric constraint favors hydrogen bonding patterns between amino and carbonyl groups in the peptide backbone, which are characteristic of helices. nih.gov

Among the helical structures, the 3_10-helix is a frequently observed conformation in peptides containing alpha-methylated residues. nih.govexplorationpub.com A 3_10-helix is a tighter helix than the more common alpha-helix, characterized by hydrogen bonds between residue 'i' and residue 'i+3'. explorationpub.com It is formed by a succession of β-turns. explorationpub.comexplorationpub.com Studies on peptides containing Cα,α-disubstituted glycines have shown that while shorter peptides may adopt beta-bend conformations, longer sequences, such as pentapeptides, can fold into regular 3_10-helices. nih.gov

In addition to helices, alpha-methylation can also induce the formation of β-turns. explorationpub.com More complex chiral residues like α-methylphenylglycine and α-methylserine exhibit a high tendency to induce both β-turns and 3_10-helices. explorationpub.com The specific conformation adopted depends on various factors, including the peptide sequence, the chirality of the alpha-methylated residue, and the solvent environment. nih.govexplorationpub.com

A primary consequence of alpha-methylation is a significant reduction in the conformational flexibility of the peptide chain. nih.govgla.ac.uk The inherent flexibility of a peptide backbone negatively impacts binding affinity and metabolic stability; therefore, imposing conformational constraints is a highly advantageous strategy in drug design. nih.gov By replacing the alpha-hydrogen with a bulkier methyl group, the accessible regions on the Ramachandran map are narrowed, effectively locking the peptide into a more limited set of conformations. rsc.org This leads to a more rigid and well-defined three-dimensional structure. nih.gov Molecular dynamics simulations have confirmed this effect, showing a substantial decrease in the root-mean-square fluctuations (RMSF) of backbone atoms in alpha-methylated peptides compared to their wild-type counterparts. rsc.org This reduction in conformational entropy can lead to enhanced binding affinity for a target receptor, as less energy is required to adopt the bioactive conformation. nih.gov

Table 1: Research Findings on the Influence of Alpha-Methylation on Peptide Conformation

Effect of Alpha-Methylation Description Supporting Research Findings References
Induction of Helical Structures The steric bulk of the alpha-methyl group restricts Ramachandran angles, favoring helical conformations like the 3_10-helix and α-helix. Peptides rich in alpha-methylated amino acids preferentially adopt helical structures. FTIR spectroscopy has been shown to be a sensitive tool for identifying 3_10-helices in peptides containing alpha-aminoisobutyric acid. rsc.orgnih.govnih.gov
Formation of Beta-Turns Certain chiral alpha-methylated residues can promote the formation of β-turns, which are crucial for peptide folding and molecular recognition. Complex chiral residues such as α-methylphenylglycine show a high propensity to induce β-turns and 3_10-helices. explorationpub.com
Reduction of Conformational Variability The added methyl group limits the rotational freedom of the peptide backbone, resulting in a more rigid structure with fewer accessible conformations. Alpha-methylation leads to a narrower distribution of (φ/ψ)-dihedral angles. This restriction can enhance binding affinity by reducing the entropic penalty of binding. rsc.orgnih.gov

Role of the Alpha-Methyl Group in Restricting Rotational Freedom

The peptide backbone's conformation is defined by the rotational angles around the N-Cα bond (phi, φ) and the Cα-C' bond (psi, ψ). youtube.com While the peptide bond itself is rigid and planar due to partial double-bond character, rotation can occur around these other single bonds. youtube.comsandiego.edu The introduction of a second substituent at the alpha-carbon—the alpha-methyl group—creates significant steric clashes that restrict these rotations. rsc.org

This increased steric bulk in proximity to the polypeptide backbone is the primary mechanism by which rotational freedom is limited. rsc.org The methyl group can clash with the side chains of neighboring residues and with the peptide backbone itself, disfavoring many of the φ and ψ angle combinations that would be accessible to a standard amino acid. researchgate.netrsc.org This steric hindrance effectively creates a more constrained energy landscape, where only a few conformations are energetically favorable. rsc.org The result is a peptide that is less of a "freely coiling" chain and more structurally ordered than its non-methylated counterpart.

Spectroscopic Techniques for Conformational Elucidation

Determining the precise three-dimensional structure of peptides in solution is crucial for understanding their function. nih.gov Several spectroscopic techniques are instrumental in elucidating the conformational preferences of alpha-methylated peptides.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for studying the structure, dynamics, and interactions of peptides in solution. nih.govmdpi.com For peptides containing alpha-methylated residues, 1H-NMR studies are particularly valuable for determining structural preferences. nih.gov

NMR experiments can provide information on inter-proton distances through the Nuclear Overhauser Effect (NOE), which helps to define the peptide's fold. nih.gov However, flexible and N-methylated peptides can present challenges due to a low number of observable NOEs. nih.gov Despite these challenges, NMR remains a leading technique for characterizing the conformational ensembles of flexible peptides. nih.gov A complete assignment of 1H, 15N, and 13C chemical shifts is a fundamental prerequisite for a detailed NMR-based structural characterization. mdpi.com Often, NMR data is used in conjunction with molecular dynamics (MD) simulations to generate high-resolution models of the peptide's conformational landscape. mdpi.com

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and sensitive technique for analyzing the secondary structure of peptides in a wide range of environments, including aqueous solutions and lipid membranes. nih.govthermofisher.com The analysis focuses on the conformationally sensitive amide bands in the IR spectrum. thermofisher.comnih.gov

The amide I band (primarily C=O stretching, between 1600 and 1700 cm⁻¹) is particularly useful for secondary structure determination, as its frequency is sensitive to the hydrogen-bonding patterns that define structures like helices and sheets. nih.govthermofisher.comlongdom.org For instance, FTIR has been shown to be highly effective in identifying 3_10-helical structures in peptides containing alpha-aminoisobutyric acid. nih.gov The amide II band (N-H bending and C-N stretching) can also provide structural information and is useful for monitoring hydrogen-deuterium exchange. nih.gov

Table 2: Characteristic Amide I Band Frequencies in FTIR Spectroscopy for Peptide Secondary Structures

Secondary Structure Approximate Amide I Frequency (cm⁻¹)
α-Helix ~1650
β-Sheet ~1630 and ~1685
β-Turns ~1670
Unstructured / Random Coil ~1640

Data sourced from references longdom.orgresearchgate.net.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone. subr.edu The resulting CD spectrum provides a characteristic fingerprint of the peptide's dominant secondary structure elements, such as α-helices, β-sheets, and random coils. americanpeptidesociety.org

For peptides incorporating alpha-methylcysteine, CD spectroscopy is instrumental in confirming the structural impact of alpha-methylation. The steric bulk of the alpha-methyl group is known to favor the formation of helical structures. nih.gov This preference is clearly observable in the CD spectrum, which would be expected to display the classic signature of an α-helix: two negative bands (local minima) around 222 nm and 208 nm, and a strong positive band (local maximum) around 192 nm. americanpeptidesociety.org The intensity of these bands, particularly the one at 222 nm, can be used to estimate the percentage of helical content in the peptide, providing a quantitative measure of the methyl group's ordering effect. nih.gov While the cysteine side chain itself can contribute to the CD signal, the dominant features for a folded peptide are typically governed by the backbone conformation. acs.org

Secondary StructureCharacteristic CD Signal (Wavelength, nm)
α-HelixNegative bands at ~222 and ~208 nm; Positive band at ~192 nm
β-SheetNegative band at ~217 nm; Positive band at ~195 nm
Random CoilStrong negative band near 200 nm; weak or no signal above 210 nm
Table 1: Characteristic Far-UV CD signals for common peptide secondary structures. Data sourced from foundational principles of CD spectroscopy. americanpeptidesociety.org

Studies on various alpha-methylated amino acids have consistently shown that their incorporation leads to a significant increase in helicity compared to their non-methylated analogues, a finding readily confirmed by CD analysis. nih.govnih.gov Therefore, CD spectroscopy serves as a primary tool to verify the successful induction of a desired helical conformation in peptides containing alpha-methylcysteine.

X-ray Diffraction Studies of Model Peptides

X-ray diffraction, or X-ray crystallography, is the definitive method for determining the three-dimensional atomic structure of a molecule in its crystalline state. wikipedia.orglibretexts.org This technique provides high-resolution data on bond lengths, bond angles, and torsional angles, offering unambiguous insight into the precise conformation of a peptide. wisc.edunih.gov For peptides containing alpha-methylcysteine, X-ray crystallography can validate the structural hypotheses derived from spectroscopic methods like CD.

The primary finding from X-ray diffraction studies of peptides rich in alpha-methylated amino acids is their strong propensity to adopt well-defined helical structures, including both α-helices and 3₁₀-helices. mdpi.com The crystal structure reveals how the alpha-methyl group restricts the backbone dihedral angles to the helical region of the Ramachandran plot. These high-resolution structures allow for detailed analysis of the intramolecular hydrogen bonding patterns (e.g., i ← i+4 for α-helices) that stabilize the helical fold. mdpi.com

While obtaining suitable crystals of peptides can be a significant challenge, the resulting structural data is invaluable. libretexts.org It provides concrete evidence of the conformational control exerted by the alpha-methyl group, confirming that alpha-methylcysteine acts as a potent helix promoter.

Peptide TypeKey Structural Finding from X-ray DiffractionSignificance
Peptides with α-methylated residuesPreferential adoption of helical structures (α-helix, 3₁₀-helix).Confirms the role of α-methylation in restricting backbone flexibility and promoting ordered conformations.
Poly-N-methylated α-peptidesAdoption of β-strand conformation. nih.govDemonstrates that the position of methylation (α-carbon vs. amide nitrogen) dictates the resulting secondary structure.
Hydrocarbon-stapled peptidesStabilized α-helical structure confirmed by intramolecular hydrogen bonds. mdpi.comProvides an analogous example of how covalent constraints (similar to steric constraints from α-methylation) enforce a helical fold.
Table 2: Summary of representative findings from X-ray diffraction studies on conformationally constrained peptides.

Computational Chemistry Approaches to Peptide Conformation

Computational chemistry provides powerful in silico tools to complement and rationalize experimental findings from CD and X-ray studies. nih.gov Techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations allow for the exploration of a peptide's conformational landscape, energy profiles, and dynamic behavior in various environments. americanpeptidesociety.orgresearchgate.net

For peptides containing alpha-methylcysteine, computational approaches are particularly insightful. By constructing a model of the peptide, researchers can perform MD simulations to observe its folding process and determine the relative stability of different secondary structures. americanpeptidesociety.orgnih.gov These simulations can predict the most probable conformations, which can then be compared with experimental data. For instance, a simulation might show that a peptide with alpha-methylcysteine rapidly and stably folds into an α-helix in an aqueous environment, corroborating CD results. nih.gov

Furthermore, computational methods can generate Ramachandran plots specific to the alpha-methylcysteine residue, visually demonstrating how the allowable Φ and Ψ angles are severely restricted compared to a standard cysteine residue. This provides a clear theoretical basis for its helix-inducing properties. Advanced modeling techniques, including those using artificial intelligence like AlphaFold, are also emerging as tools to predict peptide structures with increasing accuracy, although their application to short, non-standard peptides is still an active area of research. nih.govresearchgate.net An integrated approach, combining experimental data with computational simulations, often yields the most comprehensive understanding of the peptide's structural behavior. nih.gov

Computational MethodApplication to α-Methylcysteine PeptidesInformation Gained
Molecular Dynamics (MD) SimulationsSimulating the peptide's motion over time in a solvent. americanpeptidesociety.orgFolding pathways, conformational stability, solvent interactions, and identification of low-energy structures.
Quantum Mechanics (QM) CalculationsCalculating the energies of specific conformations.Accurate energy differences between conformers (e.g., helix vs. extended), analysis of electronic effects.
Ramachandran Plot AnalysisMapping the sterically allowed Φ and Ψ dihedral angles.Visual representation of conformational restriction due to the α-methyl group, showing preference for the helical region.
Integrated Bayesian ApproachesCombining MD simulation data with experimental results (e.g., NMR, CD). nih.govA refined and statistically robust model of the peptide's conformational ensemble in solution.
Table 3: Overview of computational chemistry methods used in peptide conformational analysis.

Vi. Advanced Applications of Alpha Methylcysteine Derivatives in Chemical Peptide and Protein Synthesis

Utilization in Native Chemical Ligation (NCL) and Related Strategies

Native Chemical Ligation (NCL) is a pivotal technology for the total chemical synthesis of proteins, involving the reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov However, the synthesis of peptide thioesters, particularly using Fmoc-based solid-phase peptide synthesis (SPPS), can be challenging due to the instability of the thioester bond under the basic conditions required for Fmoc group removal. nih.govnih.gov Alpha-methylcysteine derivatives offer an elegant solution to this problem.

C-terminal α-methylcysteine can function as a stable thioester precursor, or surrogate, that is fully compatible with standard Fmoc-SPPS protocols. rsc.orgresearchgate.netrsc.org The underlying principle is the in situ formation of the required thioester from the α-methylcysteine residue at the C-terminus of a peptide fragment. rsc.orgrsc.org This approach circumvents the difficulties of preparing and handling pre-formed peptide thioesters. researchgate.net

The process relies on an N→S acyl transfer, where the peptide bond involving the α-methylcysteine's nitrogen atom rearranges to form a thioester. rsc.org The presence of the alpha-methyl group is believed to promote this intramolecular reaction via the gem-dimethyl effect, which is known to accelerate cyclization and intramolecular transfer reactions. rsc.org This strategy has been successfully demonstrated in the synthesis of model proteins and complex targets like ubiquitin. rsc.orgnih.govnih.gov In these syntheses, the protected α-methylcysteine derivative is incorporated at the C-terminus of the peptide segment. After assembly of the full peptide chain and deprotection, the latent thioester functionality is activated under the ligation conditions to react with an N-terminal cysteine of another peptide fragment. rsc.orgnih.govnih.gov

The use of a side-chain protecting group, such as the Methoxytrityl (Mmt) group in (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine, is crucial. rsc.org This protection prevents premature N→S acyl transfer during the peptide synthesis and cleavage steps. nih.gov The Mmt group is stable throughout the synthesis but can be removed under specific, mild acidic conditions when desired. nbinno.comnih.gov

The efficiency of NCL reactions is paramount for achieving good yields of the final protein product. Ligation reactions involving α-methylcysteine as a thioester surrogate have proven to be robust and efficient. rsc.orgrsc.org For instance, in an N-methylcysteine-mediated synthesis of a ubiquitin segment, the ligation was observed to be nearly complete within 8 hours. nih.gov The rate of these ligation reactions can be influenced by several factors, including the concentration of thiol catalysts and steric hindrance at the ligation site. rsc.orgacs.org

The ligation rate when using α-methylcysteine thioester surrogates can be effectively controlled by adjusting the concentration of the thiol additive, such as 4-mercaptophenylacetic acid (MPAA). rsc.org The reaction mechanism involves two main steps: an initial, reversible transthioesterification between the peptide thioester and the N-terminal cysteine of the second peptide, followed by an irreversible intramolecular S-to-N acyl shift to form the native peptide bond. acs.orgnih.gov

The steric bulk of the C-terminal residue of the thioester fragment can significantly impact the ligation rate. acs.org While the alpha-methyl group is essential for promoting the initial N→S acyl transfer to form the thioester, it also introduces steric hindrance that can affect the subsequent ligation kinetics. However, studies show that these reactions proceed efficiently, yielding the desired ligated product in high yields. rsc.orgnih.gov

Factor Influence on Ligation Kinetics Example/Observation
Thiol Catalyst (e.g., MPAA) The ligation rate can be modulated by changing the catalyst concentration. rsc.orgHigher concentrations generally increase the reaction rate.
Steric Hindrance Bulky residues at the ligation site can slow the reaction rate. acs.orgThe alpha-methyl group introduces steric bulk, but efficient ligation is still achieved. rsc.orgnih.gov
pH The reaction is typically carried out at a neutral pH (~7). nih.govThis pH facilitates the thiol-thioester exchange and the subsequent S-N acyl shift. nih.gov
Reaction Time Ligation reactions generally proceed to completion within several hours. nih.govA ubiquitin ligation was nearly complete in 8 hours. nih.gov

Engineering of Disulfide-Rich Peptides

Disulfide bonds are critical for the structural stability and biological function of many peptides and proteins. researchgate.net Disulfide-rich peptides (DRPs), such as conotoxins and defensins, often possess remarkable stability and potent biological activities, making them attractive therapeutic candidates. nih.govbiosynth.com The synthesis of DRPs with a specific, desired pattern of disulfide bridges requires precise chemical control, a challenge readily addressed by using orthogonally protected cysteine derivatives like this compound. biosynth.combiotage.com

Regioselective disulfide bond formation refers to the controlled pairing of specific cysteine residues in a peptide containing multiple cysteines. This is achieved by employing a set of "orthogonal" protecting groups for the cysteine thiol side chains. biosynth.comeurogentec.com An orthogonal set of protecting groups consists of groups that can be removed one at a time under distinct chemical conditions, without affecting the others. nbinno.combiotage.com

The 4-methoxytrityl (Mmt) group is a key component of these strategies. nbinno.combiotage.com It is highly acid-labile and can be selectively cleaved using very dilute trifluoroacetic acid (TFA) (e.g., 0.5-1% TFA in DCM), conditions which leave other common protecting groups like Acetamidomethyl (Acm), tert-Butyl (tBu), or Trityl (Trt) intact. nbinno.comnih.govpeptide.com

The general strategy is as follows:

Synthesize the linear peptide chain using Fmoc-SPPS, incorporating cysteine residues protected with different orthogonal groups (e.g., Mmt, Acm, tBu).

Selectively remove the first protecting group (e.g., Mmt) using its specific cleavage condition.

Perform the first oxidation reaction to form one specific disulfide bond between the newly freed thiols.

Remove the second protecting group under its unique conditions.

Form the second disulfide bond through another oxidation step. This process is repeated until all desired disulfide bridges are formed. biotage.comnih.gov

Synthesizing peptides with three or more disulfide bonds presents a significant chemical challenge, as the number of possible disulfide isomers increases dramatically with the number of cysteines. nih.govrsc.org For a peptide with six cysteines (three disulfide bonds), there are 15 possible disulfide connectivity isomers. rsc.orgresearchgate.net An orthogonal protection strategy is therefore essential to ensure the formation of the single, correct topological isomer. biosynth.com

A successful application of this strategy is the fully automated synthesis of linaclotide, a 14-amino acid peptide drug containing three disulfide bonds. biotage.com In one optimized synthesis, cysteine building blocks protected with Mmt, Acm, and STmp groups were used. biotage.com The order of disulfide bond formation was found to be critical to the success of the synthesis. For linaclotide, the most successful order of bond formation was determined to be Cys1-Cys6, followed by Cys2-Cys10, and finally Cys5-Cys13. biotage.com This highlights that both the choice of protecting groups and the strategic sequence of their removal are crucial for successfully engineering complex, multi-disulfide peptides. biotage.com

Protecting Group Abbreviation Typical Cleavage Condition Orthogonality
4-Methoxytrityl Mmt0.5-1% TFA in DCM nbinno.comnih.govHighly acid-labile; removed without affecting Acm, tBu, Trt. nbinno.comnih.govpeptide.com
Acetamidomethyl AcmIodine, Thallium(III) trifluoroacetate (B77799) biotage.comnih.govStable to mild acid (for Mmt removal) and strong acid (for tBu/Trt removal).
tert-Butyl tBuStrong acid (e.g., 95% TFA) nih.govStable to mild acid and iodine oxidation.
Trityl TrtMild acid, but more stable than Mmt nih.govnih.govCan be used orthogonally with Mmt and Acm.

Synthesis of Conformationally Constrained Peptides and Peptidomimetics

The biological activity of a peptide is intimately linked to its three-dimensional conformation. nih.gov However, many linear peptides are highly flexible in solution, which can lead to reduced potency and susceptibility to enzymatic degradation. nih.govnih.gov Introducing conformational constraints into a peptide's structure is a powerful strategy to lock it into its bioactive conformation, thereby enhancing its affinity, specificity, and stability. nih.govscilit.com

Incorporating α-methyl amino acids is a well-established method for designing peptidomimetics with more defined structures. mdpi.com Furthermore, when this alpha-methylation is combined with the ability to form intramolecular disulfide bridges—a powerful method of cyclization and conformational constraint in itself—the resulting peptide can achieve a highly rigid and defined architecture. researchgate.netnih.gov These conformationally constrained peptides often exhibit superior properties, including:

Increased Potency: By pre-organizing the peptide into its receptor-bound conformation, the entropic penalty of binding is reduced. nih.gov

Enhanced Stability: A rigid structure is often more resistant to degradation by proteases. nih.gov

Improved Receptor Selectivity: A constrained conformation can improve binding to a specific receptor target while reducing off-target interactions. nih.gov

Therefore, the use of alpha-methylcysteine derivatives provides a dual strategy for conformational restriction: backbone rigidity from the alpha-methyl group and the potential for cyclization through disulfide bond formation.

Impact on Peptide Stability (e.g., against Protease Degradation)

A major hurdle in the therapeutic application of peptides is their susceptibility to degradation by proteases. The alpha-methylation of amino acid residues is a well-established strategy to confer resistance to enzymatic cleavage. The presence of the alpha-methyl group sterically hinders the approach of proteases to the scissile peptide bond, thereby significantly increasing the peptide's half-life in biological systems.

Research has demonstrated that the incorporation of alpha-methylated amino acids, including derivatives of cysteine, can render peptides almost completely resistant to proteolytic digestion. nih.gov For instance, studies on apolipoprotein A-I (ApoA-I) mimetic peptides have shown that the substitution of natural amino acids with their alpha-methylated counterparts leads to a marked increase in stability against proteases like trypsin and Asp-N. nih.gov While native peptides are often rapidly degraded, their alpha-methylated analogs remain largely intact under the same conditions. nih.gov This enhanced stability is crucial for the development of peptide-based drugs with improved pharmacokinetic profiles.

The stabilizing effect is not solely due to steric hindrance. The conformational constraints imposed by the alpha-methyl group can also play a role by favoring secondary structures, such as helices, that are less recognized by proteases. nih.gov For example, peptides containing alpha-trifluoromethyl-substituted amino acids have shown absolute stability when the modified residue is placed at the P1 position relative to the protease cleavage site. duke.edu

Table 1: Proteolytic Stability of Peptides with and without Alpha-Methylated Amino Acids
PeptideModificationProteaseIncubation Time (h)Remaining Peptide (%)Reference
ApoA-I Mimetic Peptide 'A'NoneTrypsin24<10 nih.gov
ApoA-I Mimetic Peptide 'Kα'Lys → α-Me-LysTrypsin24~95 nih.gov
ApoA-I Mimetic Peptide '6α'Lys → α-Me-Lys & Leu → α-Me-LeuTrypsin24~98 nih.gov
Model PeptideNoneα-ChymotrypsinVariableSignificant Degradation duke.edu
Model Peptide with α-Tfm-amino acid at P1α-Trifluoromethyl substitutionα-ChymotrypsinVariableAbsolute Stability duke.edu

Modulation of Lipophilicity and Other Physicochemical Parameters

The change in lipophilicity also impacts the peptide's conformation. The hydrophobic interactions of the added methyl group can drive the peptide to adopt specific folded structures in aqueous environments. nih.gov This conformational preference can, in turn, influence receptor binding and biological activity. The ability to systematically alter lipophilicity through alpha-methylation provides a valuable tool for optimizing the drug-like properties of synthetic peptides.

Table 2: Predicted Physicochemical Properties of Amino Acids
Amino AcidModificationCalculated logP (approx.)Impact on Peptide
Cysteine--1.5Baseline
Alpha-MethylcysteineAddition of -CH3 at α-carbon-1.0Increased Lipophilicity
N-MethylcysteineAddition of -CH3 at N-terminus-1.2Slightly Increased Lipophilicity

Note: The logP values are estimations and can vary based on the specific peptide sequence and environmental conditions.

Development of Novel Peptide Scaffolds and Foldamers

The conformational constraints imposed by alpha-methylcysteine derivatives are instrumental in the design of novel peptide scaffolds and foldamers. mdpi.comresearchgate.net Foldamers are synthetic oligomers that mimic the secondary structures of natural biopolymers like proteins. The predictable folding patterns induced by alpha-methylation allow for the rational design of peptides with defined three-dimensional shapes, such as helices, turns, and sheets. mdpi.com

These well-defined structures can serve as scaffolds for presenting functional groups in a precise spatial orientation, which is crucial for high-affinity and selective binding to biological targets. Cystine-knot peptides, for example, are highly stable scaffolds that can be engineered for various therapeutic applications. The incorporation of alpha-methylcysteine can further enhance the rigidity and stability of such scaffolds.

Furthermore, alpha-methylcysteine can be used to create constrained peptides with cyclic or bridged structures. The thiol group of cysteine provides a reactive handle for various chemical modifications, including the formation of disulfide bonds or other covalent linkages. When combined with the conformational restrictions of the alpha-methyl group, this allows for the synthesis of highly structured and stable peptide architectures that would be inaccessible with natural amino acids alone. These novel scaffolds are being explored for their potential as enzyme inhibitors, receptor agonists or antagonists, and as tools for studying protein-protein interactions.

Vii. Analytical Characterization and Quality Control of R L N Fmoc S Mmt Alpha Methylcysteine and Its Peptide Incorporations

Chromatographic Purity Assessment

Chromatographic methods are fundamental for determining the purity of amino acid derivatives and detecting any potential impurities that may have arisen during synthesis or storage. These impurities could include dipeptides, enantiomers, or by-products from the incomplete reaction or removal of protecting groups.

High-Performance Liquid Chromatography (HPLC) is the industry-standard method for the quantitative assessment of the purity of Fmoc-protected amino acids. cem.com For (R)-L-N-Fmoc-S-Mmt-alpha-methylcysteine, reverse-phase HPLC (RP-HPLC) is typically employed. This technique separates the compound from non-polar and closely related impurities based on differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

The analysis provides a chromatogram where the area of the main peak, relative to the total area of all peaks, determines the purity percentage. Commercial suppliers of high-quality Fmoc amino acids typically guarantee a purity of ≥98% or ≥99% by HPLC. cem.com Potential impurities that can be identified include the corresponding free amino acid, Fmoc-dipeptide adducts, and products of premature Mmt or Fmoc group cleavage.

Table 1: Typical HPLC Parameters for Purity Assessment

Parameter Typical Value/Condition Purpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm) Stationary phase for reverse-phase separation.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% TFA) Eluent system to separate compounds by polarity.
Flow Rate 1.0 mL/min Standard analytical flow rate.
Detection UV at 210-220 nm and/or ~265 nm Detection of peptide bonds and the Fmoc chromophore.

| Purity Specification | ≥99.0% | Ensures high quality of the building block for SPPS. |

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for assessing purity and monitoring reaction progress. For this compound, TLC can quickly verify the presence of the main compound and detect major impurities. A single spot under various visualization techniques indicates a high degree of purity.

TLC is also an effective tool for monitoring the selective cleavage of the S-Mmt group on-resin. A spot of the cleavage solution can be applied to a TLC plate; upon exposure to HCl vapor, the presence of the cleaved Mmt-cation is visualized as a distinct orange spot, confirming the successful deprotection.

Table 2: Representative TLC System

Parameter Typical Value/Condition
Stationary Phase Silica Gel 60 F254
Mobile Phase Dichloromethane (B109758)/Methanol (e.g., 95:5 v/v)

| Visualization | UV light (254 nm), Ninhydrin stain, Sulfuric acid charring |

Elemental Analysis

Elemental analysis provides a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula. A close correlation between the experimental and theoretical values serves as a fundamental confirmation of the compound's purity and empirical formula.

Table 5: Elemental Analysis for C₃₉H₃₅NO₅S

Element Theoretical Percentage (%)
Carbon (C) 74.38
Hydrogen (H) 5.60
Nitrogen (N) 2.22
Sulfur (S) 5.09

Optical Rotation and Chirality Confirmation

The confirmation of stereochemical integrity is a critical aspect of the quality control for this compound. The presence of the chiral center at the alpha-carbon necessitates rigorous analysis to ensure the enantiomeric purity of the compound, which is paramount for its successful application in peptide synthesis. Enantiomeric impurities can lead to the formation of diastereomeric peptides with altered biological activities and pharmacological profiles. The primary methods for confirming the chirality of this and related amino acid derivatives are optical rotation measurement and enantioselective chromatography.

Optical Rotation

Optical rotation is a fundamental property of chiral molecules and serves as a primary, albeit non-definitive, indicator of enantiomeric purity. A solution of a chiral compound will rotate the plane of plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound's stereochemistry.

Principle : For this compound, the specific rotation, [α], is a standardized measure of its optical activity. This value is determined using a polarimeter, which measures the observed rotation (α) of a solution with a known concentration (c) and path length (l). The specific rotation is typically measured at a specific temperature (e.g., 20°C) and wavelength (e.g., the sodium D-line, 589 nm).

Expected Observations : The (R)-enantiomer is expected to rotate the plane of polarized light in a specific direction (either dextrorotatory, "+", or levorotatory, "-"). Its corresponding (S)-enantiomer would rotate the light by an equal magnitude but in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, would exhibit no optical rotation. While specific optical rotation values for this compound are not widely published in readily accessible literature, the value for a pure sample would be a defined constant under specified conditions.

Application in Quality Control : In a manufacturing setting, polarimetry can be used as a rapid quality control check. A measured specific rotation that deviates significantly from the established value for the pure (R)-enantiomer would indicate the presence of the (S)-enantiomer or other optically active impurities. However, optical rotation alone is often insufficient to determine the exact enantiomeric excess, especially at very high purities, and is typically used in conjunction with more sensitive chromatographic techniques.

Chirality Confirmation and Enantiomeric Purity Determination

To accurately quantify the enantiomeric purity and confirm the chiral identity of this compound, more sophisticated analytical methods are employed. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Chiral HPLC : This method involves the use of a chiral stationary phase (CSP) that can interact differently with the two enantiomers of the analyte. cat-online.com This differential interaction leads to a separation of the enantiomers as they pass through the column, resulting in two distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that enantiomer, allowing for precise quantification of the enantiomeric excess (ee). For N-Fmoc protected amino acids, polysaccharide-based CSPs are often effective. cat-online.comresearchgate.net

The following table illustrates a hypothetical, yet typical, set of results for a chiral HPLC analysis designed to assess the enantiomeric purity of a batch of this compound.

Parameter(R)-Enantiomer(S)-Enantiomer
Retention Time (min) 12.514.2
Peak Area (%) 99.950.05
Resolution (Rs) -> 2.0
Enantiomeric Excess (%) 99.9-

Other Chromatographic and Spectroscopic Methods :

Gas Chromatography (GC) on Chiral Phases : For more volatile derivatives, chiral GC can also be employed to separate enantiomers. cat-online.com

NMR Spectroscopy with Chiral Derivatizing Agents : Another approach involves reacting the amino acid derivative with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers. usm.edu These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer. usm.edu

LC-MS with Chiral Derivatizing Agents : Similar to the NMR approach, reacting the amino acid with a chiral agent (like Marfey's reagent) produces diastereomers that can be separated by standard reverse-phase LC-MS, providing a powerful tool for stereochemical determination. nih.govspringernature.com

In the context of peptides incorporating this compound, chirality confirmation is equally crucial. After peptide synthesis and purification, the peptide can be hydrolyzed back to its constituent amino acids. The resulting amino acid mixture can then be analyzed using chiral HPLC or GC-MS to confirm that no racemization of the α-methylcysteine residue occurred during the synthesis process. cat-online.comnih.gov

Viii. Future Research Directions and Opportunities for R L N Fmoc S Mmt Alpha Methylcysteine

Exploration of New Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of structurally complex non-canonical amino acids like (R)-L-N-Fmoc-S-Mmt-alpha-methylcysteine is often a multi-step and costly endeavor. nih.gov Future research will likely focus on developing more efficient and sustainable synthetic methodologies. Current challenges include the limited commercial availability and high cost of such specialized building blocks. nih.gov

Key areas of opportunity include:

Greener Synthesis Protocols: The principles of green chemistry are increasingly being applied to peptide synthesis. researchgate.net Research into alternative, less toxic solvents and reagents for the synthesis and purification of Fmoc-protected amino acids is ongoing. nih.gov For instance, strategies that reduce the amount of solvent waste, such as in-situ Fmoc removal protocols, are being developed for solid-phase peptide synthesis (SPPS) and could be adapted for the production of the title compound. researchgate.net The development of enzymatic processes for creating non-canonical amino acids is also a promising frontier, offering high stereocontrol and reduced need for protecting group manipulations. nih.gov

Advanced Applications in Complex Macrocyclic Peptide Architectures

The incorporation of alpha,alpha-disubstituted amino acids is a powerful strategy for constraining the conformation of peptides. researchgate.net This conformational rigidity is highly advantageous for increasing binding affinity, enhancing metabolic stability, and improving cell permeability. nih.gov this compound is particularly well-suited for the construction of complex macrocyclic peptides, a class of therapeutics with growing importance.

Future opportunities in this area include:

Multi-Disulfide Bridged Peptides: The Mmt group is highly acid-sensitive and can be removed orthogonally in the presence of other, more robust cysteine protecting groups like Acm (acetamidomethyl) or tBu (tert-butyl). rsc.orgsigmaaldrich.com This orthogonality is crucial for the regioselective formation of multiple disulfide bonds, a key feature of many complex natural peptides like conotoxins. rsc.orgnih.gov The use of this compound would allow for the creation of a specific disulfide bond at a conformationally constrained position within the peptide, followed by the formation of other disulfide bridges elsewhere in the molecule.

Stapled Peptides: Peptide stapling, which involves creating a covalent brace between two amino acid side chains, is a widely used technique to stabilize alpha-helical structures. nih.govrhhz.net Cysteine residues are frequently used for this purpose, reacting with bifunctional linkers. rhhz.netnih.gov The alpha-methyl group of the title compound would further enforce a helical conformation, working in concert with the macrocyclic staple. The Mmt group's mild removal conditions would be compatible with a wide range of stapling chemistries.

Fine-Tuning Peptide Activity: The specific chemistry used for cyclization can influence the biological activity of a peptide. nih.gov The defined stereochemistry and conformational rigidity imparted by this compound could be used to precisely orient other residues for optimal target binding, offering a way to fine-tune the pharmacological properties of macrocyclic drugs.

Integration into Automated Chemical Protein Synthesis Platforms

Automated solid-phase peptide synthesis (SPPS) is the standard method for producing peptides for research and therapeutic applications. beilstein-journals.org While the incorporation of standard Fmoc-amino acids is routine, the integration of non-canonical amino acids, especially sterically hindered ones, presents challenges. nih.govmblintl.com

Future research will need to address:

Optimized Coupling Protocols: The alpha-methyl group on this compound introduces significant steric hindrance, which can slow down the kinetics of amide bond formation during SPPS. nih.gov This can lead to incomplete reactions and the formation of deletion sequences. Future work will involve optimizing coupling conditions, potentially through the use of more potent activating reagents, higher temperatures (e.g., microwave-assisted SPPS), or longer reaction times to ensure efficient incorporation into the growing peptide chain on automated synthesizers. beilstein-journals.org

Compatibility with Flow Chemistry: Modern peptide synthesis is moving towards flow-based systems, which offer improved efficiency. nih.gov Ensuring that specialized building blocks like this compound can be successfully integrated into these platforms without causing issues like aggregation or poor solubility will be crucial for their widespread adoption.

Minimizing Side Reactions: Aspartimide formation is a known side reaction during Fmoc-SPPS, particularly with basic conditions. nih.gov While the title compound is a cysteine derivative, the general challenge of maintaining chemical fidelity during the synthesis of long or complex sequences remains. Research will focus on refining deprotection and coupling steps in automated protocols to minimize any potential side reactions associated with the incorporation of sterically demanding, protected amino acids.

Computational Design and Predictive Modeling of Conformationally Restricted Peptides

Computational methods are becoming indispensable tools in peptide drug discovery. nih.gov They allow for the prediction of peptide structures and their interactions with biological targets, guiding the design of more potent and selective therapeutics.

Future opportunities include:

Predicting Conformational Preferences: Molecular dynamics simulations and quantum chemical calculations can be used to model the conformational space of peptides. byu.edunih.gov For peptides containing this compound, computational studies can predict the local and global structural consequences of the alpha-methyl group, which significantly restricts the allowable phi (φ) and psi (ψ) backbone dihedral angles. researchgate.net This predictive power can accelerate the design of peptides with pre-defined secondary structures, such as beta-turns or helices. researchgate.netbyu.edu

Modeling Mmt-Protected Cysteine: Computational methods can also be used to study the behavior of the S-Mmt protecting group itself. Understanding its size, flexibility, and interactions with neighboring residues can help in planning synthetic strategies, especially for sterically crowded regions of a peptide. beilstein-journals.org

Structure-Based Drug Design: By combining computational models of a target protein with models of peptides incorporating this compound, researchers can design novel inhibitors or binders. The conformational constraint provided by the alpha-methyl group reduces the entropic penalty of binding, which can lead to higher affinity. nih.gov Predictive modeling can help identify the optimal position for this amino acid within a sequence to maximize favorable interactions with a target.

Development of Novel S-Protecting Groups for Cysteine Derivatives

The protection of the cysteine thiol is a cornerstone of peptide chemistry, and the quest for new and more versatile protecting groups is continuous. rsc.orgresearchgate.net While the Mmt group is valuable for its high acid lability, it is part of a broader landscape of protecting groups, each with specific advantages and disadvantages. nih.govresearchgate.net

Future research in this area will likely focus on:

Enhanced Orthogonality: The synthesis of peptides with three or more disulfide bonds requires a set of mutually orthogonal protecting groups that can be removed in a specific sequence without affecting the others. nih.gov While combinations like Mmt/Acm/Trt exist, there is a demand for new groups that expand the toolbox, offering different cleavage conditions (e.g., light, specific enzymes, or different reagents) to provide greater synthetic flexibility.

Photolabile Protecting Groups: Groups that can be removed by light offer excellent temporal and spatial control over deprotection. americanpeptidesociety.org The development of new photolabile protecting groups for cysteine that are compatible with Fmoc-SPPS and offer high quantum yields would be a significant advance, enabling novel applications in areas like peptide arrays and site-specific conjugation.

Thiol-Labile and Disulfide-Based Groups: Protecting groups that are removed by other thiols, such as the recently developed pyridazinedione (PD) scaffold, offer mild deprotection conditions. nih.gov Disulfide-based protecting groups like SIT and MOT are also gaining traction as they are easily removed with mild reducing agents. researchgate.net These represent a move away from acid-based deprotection strategies and could offer advantages in the synthesis of sensitive peptides. The development of an alpha-methylcysteine derivative with one of these newer protecting groups is a logical next step.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (R)-L-N-Fmoc-s-mmt-alpha-methylcysteine in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Fmoc Deprotection : Use 20% piperidine in DMF (2 × 5 min) to remove the Fmoc group while preserving the s-mmt (monomethoxytrityl) protecting group on the cysteine thiol .
  • Coupling : Activate the amino acid (e.g., HBTU/DIPEA in DMF) and couple for 1–2 hours under nitrogen to minimize racemization. Monitor coupling efficiency via Kaiser test or HPLC .
  • s-mmt Deprotection : Cleave the s-mmt group selectively with 1% TFA in DCM (2 × 2 min) to avoid premature disulfide bond formation .
  • Purity Control : Use reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and MALDI-TOF MS for characterization .

Q. How should researchers handle the air-sensitive thiol group in this compound during storage and synthesis?

  • Methodological Answer :

  • Storage : Store under inert gas (argon or nitrogen) at –20°C in a desiccator to prevent oxidation. Use amber vials to limit light exposure .
  • In-situ Protection : Add reducing agents (e.g., TCEP or DTT) to reaction buffers during synthesis to maintain thiol integrity .
  • Post-Synthesis Handling : Purify under nitrogen atmosphere and lyophilize immediately to stabilize the free thiol post-deprotection .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved in structural studies?

  • Methodological Answer :

  • Data Validation : Cross-validate NMR assignments using 2D experiments (e.g., COSY, HSQC, and NOESY) to resolve overlapping signals caused by the α-methyl group and s-mmt moiety .
  • Dynamic Effects : Account for conformational flexibility by acquiring variable-temperature NMR (e.g., 25–60°C) to observe signal coalescence or splitting .
  • Comparative Analysis : Compare with analogous compounds (e.g., Fmoc-L-Cys(Acm)-OH) to isolate spectral contributions from the α-methyl substituent .
  • Computational Modeling : Use DFT-based chemical shift predictions (e.g., Gaussian or ADF software) to corroborate experimental data .

Q. What experimental design considerations are critical for studying the steric effects of the α-methyl group in peptide folding?

  • Methodological Answer :

  • Model Systems : Design short peptides (e.g., β-hairpin mimics) incorporating this compound to isolate steric interactions .
  • Control Experiments : Synthesize analogs without the α-methyl group to benchmark folding kinetics via stopped-flow CD or fluorescence quenching .
  • Crystallography : Co-crystallize with chaperone proteins (e.g., GroEL) to resolve steric hindrance at atomic resolution. Use synchrotron radiation for high-resolution data .
  • MD Simulations : Perform all-atom molecular dynamics simulations (AMBER or CHARMM) to quantify energy barriers to folding .

Q. How can researchers address discrepancies in reported enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use a Chirobiotic T column with 0.1% TFA in methanol/water to separate enantiomers. Validate with optical rotation measurements ([α]D at 589 nm) .
  • Synthesis Audits : Trace batch-specific impurities (e.g., D-enantiomer) via Marfey’s reagent derivatization followed by LC-MS .
  • Interlab Reproducibility : Share samples with collaborating labs for independent analysis using standardized protocols (e.g., ISO/IEC 17025) .

Data Management & Reproducibility

Q. What metadata standards are essential for archiving spectroscopic data of this compound?

  • Methodological Answer :

  • Minimum Metadata : Include instrument parameters (e.g., NMR field strength, solvent, temperature), sample preparation protocols, and raw data files (e.g., JCAMP-DX for IR) .
  • Repositories : Deposit datasets in FAIR-aligned repositories (e.g., Chemotion, nmrXiv) with persistent identifiers (DOIs) .
  • Software Tools : Use tools like MestReNova or ACD/Labs for automated metadata tagging and version control .

Ethical & Methodological Compliance

Q. How should researchers address potential toxicity or handling risks associated with this compound?

  • Methodological Answer :

  • Risk Assessment : Follow GHS guidelines (e.g., H315, H319, H335) for skin/eye irritation and respiratory protection. Conduct COSHH assessments prior to use .
  • Waste Management : Neutralize TFA-containing deprotection waste with 10% sodium bicarbonate before disposal .
  • Training : Document safety protocols in lab manuals and ensure hands-on training for new users .

Tables for Key Data

Parameter Recommended Method Reference
Enantiomeric PurityChiral HPLC with Chirobiotic T
Thiol StabilityTCEP-assisted MALDI-TOF MS
Conformational AnalysisVariable-Temperature NMR + MD
Crystallography ValidationSynchrotron XRD (λ = 0.9 Å)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.